![molecular formula C24H29N3O4S B2575670 6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline CAS No. 866897-33-8](/img/structure/B2575670.png)
6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline
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Description
6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline, also known as EEPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. EEPQ belongs to the class of quinoline-based compounds, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Properties
Quinoline derivatives are synthesized through various chemical reactions, demonstrating the versatility of these compounds in organic chemistry. For instance, the practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester is feasible for manufacturing pharmaceutically active compounds, using cost-effective starting materials (Bänziger et al., 2000).
Biological Activity and Applications
- Antimicrobial and Antitubercular Activity: Some quinoline derivatives exhibit significant antimicrobial and antitubercular activities. This includes their ability to act against various bacteria strains, including Gram-positive and Gram-negative bacteria, as well as their efficacy in inhibiting Mycobacterium tuberculosis (Iosr Journals, Vora, & Vora, 2012).
- Inhibition of Kinase Activity: Certain quinolinecarbonitriles have been identified as potent inhibitors of Src kinase activity, suggesting their potential in cancer therapy due to the role of Src in cell proliferation and differentiation (Boschelli et al., 2007).
Structural Characterization and Material Science
Quinoline derivatives' crystal structures offer insights into their potential applications in material science and drug design. The crystal structure analysis of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, for example, reveals the molecular interactions that could influence the compound's physical properties and reactivity (Kumar et al., 2015).
properties
IUPAC Name |
6-ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-4-26-12-14-27(15-13-26)24-21-16-19(31-5-2)8-11-22(21)25-17-23(24)32(28,29)20-9-6-18(30-3)7-10-20/h6-11,16-17H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNLVAYOWJSEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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